Eugenol

Catalog No.
S527637
CAS No.
97-53-0
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eugenol

CAS Number

97-53-0

Product Name

Eugenol

IUPAC Name

Phenol, 2-methoxy-4-(2-propen-1-yl)-

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3

InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N

SMILES

OC1=CC=C(CC=C)C=C1OC

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
2.46 mg/mL at 25 °C
In water, 2460 mg/L at 25 °C
Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions
Slightly soluble in water; Soluble in ether, most fixed oils
Soluble (in ethanol)

Synonyms

Eugenol; NSC 209525; NSC-209525; NSC209525

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O

Description

The exact mass of the compound Eugenol is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.03 m2.46 mg/ml at 25 °cin water, 2460 mg/l at 25 °cmiscible with alcohol, chloroform, ether, oils; one ml dissolves in 2 ml 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutionsslightly soluble in water; soluble in ether, most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Eugenol (4-Allyl-2-methoxyphenol) is a colorless to pale yellow oil with a characteristic spicy clove-like odor []. It is the major component (80-90%) of clove bud oil and is also present in nutmeg, cinnamon, basil, and bay leaf []. Eugenol has been used for centuries in traditional medicine and is currently being investigated for its various potential health benefits [].


Molecular Structure Analysis

Eugenol possesses a unique molecular structure consisting of two key functional groups:

  • Allyl group (CH2=CH-CH2-)

    This hydrophobic group contributes to eugenol's lipophilicity, allowing it to readily penetrate cell membranes [].

  • Methoxyphenol group (CH3O-C6H4-OH)

    This group is responsible for the characteristic aroma and flavor of eugenol. The hydroxyl group (OH) makes eugenol weakly acidic and allows for hydrogen bonding with other molecules [].

The combination of these functional groups creates a versatile molecule with interesting biological properties [].


Chemical Reactions Analysis

Synthesis

Eugenol is not typically synthesized commercially as it is readily extracted from clove oil through steam distillation []. However, laboratory syntheses of eugenol exist, involving the reaction of guaiacol with allyl bromide.

Decomposition

Eugenol can undergo thermal decomposition at high temperatures, breaking down into simpler molecules like guaiacol and allyl alcohol.

Other Relevant Reactions

Eugenol can undergo various chemical reactions due to its functional groups. These include:

  • Oxidation: Eugenol can be oxidized to form eugenol acetate, a flavoring agent.
  • Esterification: Eugenol can react with fatty acids to form esters, which have potential applications in cosmetics and pharmaceuticals.
  • Polymerization: Eugenol can polymerize under certain conditions to form resins with potential industrial applications.

Note

Balanced chemical equations for these reactions can be found in the referenced scientific articles.


Physical And Chemical Properties Analysis

  • Melting point: 15 °C []
  • Boiling point: 254 °C []
  • Solubility: Slightly soluble in water, but miscible with most organic solvents []
  • Density: 1.06 g/cm³ []
  • Stability: Relatively stable under normal storage conditions but can degrade upon exposure to light and heat

The mechanism of action of eugenol is still being elucidated, but several potential mechanisms are under investigation:

  • Analgesic effect: Eugenol may activate transient receptor potential (TRP) channels, which are involved in pain perception.
  • Antimicrobial activity: Eugenol's phenolic structure may disrupt bacterial cell membranes, leading to cell death.
  • Antioxidant activity: Eugenol can scavenge free radicals, protecting cells from oxidative damage.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992)
Liquid; OtherSolid
Solid
Colourless to pale yellow liquid; Aroma of cloves

Color/Form

Colorless or pale yellow liquid
CRYSTALS FROM HEXANE

XLogP3

2

Exact Mass

164.0837

Boiling Point

489 °F at 760 mm Hg (NTP, 1992)
253.2 °C
225 °C

Flash Point

219 °F (NTP, 1992)
>212 °F (>100 °C) (closed cup)

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)

Density

1.0652 at 68 °F (NTP, 1992)
d204 1.07
1.0652 g/cu cm at 20 °C
1.064-1.070

LogP

2.27 (LogP)
2.27
log Kow = 2.49

Odor

Odor of cloves
Warm, spicy, floral

Appearance

Solid powder

Melting Point

15.4 to 15.6 °F (NTP, 1992)
-9.1 °C
Fp -9 °
-9.2 to -9.1 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3T8H1794QW

GHS Hazard Statements

Aggregated GHS information provided by 2843 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 2843 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 2755 of 2843 companies with hazard statement code(s):;
H317 (99.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Eugenol is not currently available in any FDA-approved drug products. There are a number of unapproved OTC products that advertise it for the use of toothache. Eugenol is is also commonly used in combination with zinc oxide in dental procedures for the cementation of temporary prostheses and the temporary restoration of teeth and cavities.
FDA Label

Livertox Summary

Eugenol, also called clove oil, is an aromatic oil extracted from cloves that is used widely as a flavoring for foods and teas and as an herbal oil used topically to treat toothache and more rarely to be taken orally to treat gastrointestinal and respiratory complaints. Eugenol in therapeutic doses has not been implicated in causing serum enzyme elevations or clinically apparent liver injury, but ingestions of high doses, as with an overdose, can cause severe liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

... Has been used as an antipyretic but it is relatively ineffective. /Eugenol/ has... been used in medicine for the study of mucous secretion /and/ gastric cytology, without gastric resection or gastroenterostomy. It has been shown to have anthelmintic properties. /SRP: Former use/
Nonprescription medicines for toothache commonly contain eugenol, and some products for canker-sore may do so also.
Eugenol is used as a component of several dental materials (e.g., dental cements, impression pastes and surgical pastes). Such products are principally combinations of zinc oxide and eugenol in varying ratios. They are reported to be widely used in dentistry as temporary filing materials, cavity liners for pulp protection, capping materials, temporary cementation of fixed protheses, impression materials and major ingredients of endodontic sealers. In addition, eugenol has been used in dentistry for disinfecting root canals.
Analgesic (dental)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

The exact mechanism of action of eugenol is unknown. However, eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity. Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties.
... Thymocyte suspension was irradiated by gamma-rays, and the malondialdehyde (MDA) formation was measured with the thiobarbituric acid reactive species (TBARS) method. The results showed an increase in MDA in irradiated (2 Gy) thymocytes, which was inhibited in samples treated with increasing concentrations of eugenol (10-200 uM) prior to irradiation. The concentration of eugenol required to inhibit half of the MDA formation (IC(50)) in irradiated thymocytes was 100 uM. A dose-dependent increase in the generation of ROS was observed in irradiated thymocytes (0.5-200 cGy) as measured by 2,7-dichlorodihydro fluorescein diacetate (DCH-FDA), which was inhibited by eugenol administered before irradiation.
Respiratory inhibition of isolated rat liver mitochondria by eugenol was dose related and uncoupled oxidative phosphorylation from electron transfer.
Polymorphonuclear leukocytes (PMNL) play an important role in the modulation of inflammatory conditions in humans. PMNL cells recruited at the site of inflammation, release inflammatory mediators such as leukotrienes, proteolytic enzymes and reactive oxygen species. Among these, leukotrienes are implicated in pathophysiology of allergic and inflammatory disorders like asthma, allergic rhinitis, arthritis, inflammatory bowel disease and psoriasis. 5-lipoxygenase (5-LO) is the key enzyme in biosynthetic pathway of leukotrienes. Our earlier studies showed that spice phenolic active principles significantly inhibit 5-LO enzyme in human PMNLs. In this study we have further characterized the inhibitory mechanism of eugenol, the active principle of spice-clove on 5-LO enzyme and also its effect on leukotriene C((4)) (LTC(4)). Substrate dependent enzyme kinetics showed that the inhibitory effect of eugenol on 5-LO was of a non-competitive nature. Further, eugenol was found to significantly inhibit the formation of LTC(4) in calcium ionophore A23187 and arachidonic acid (AA) stimulated PMNL cells. These data clearly suggest that eugenol inhibits 5-LO by non-competitive mechanism and also inhibits formation of LTC(4) in human PMNL cells and thus may have beneficial role in modulating 5-LO pathway in human PMNL cells.
The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. We identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities.
Eugenol is utilized together with zinc oxide in odontological clinical for the cementation of temporary prostheses and the temporary restoration of teeth and cavities. This work explored the antinociceptive effects of the eugenol in different models of acute pain in mice and investigated its possible modulation of the inhibitory (opioid) and excitatory (glutamatergic and pro-inflammatory cytokines) pathways of nociceptive signaling. The administration of eugenol (3-300 mg/kg, po, 60 min or ip, 30 min) inhibited 82 + or - 10% and 90 + or - 6% of the acetic acid-induced nociception, with ID(50) values of 51.3 and 50.2 mg/kg, respectively. In the glutamate test, eugenol (0.3-100 mg/kg, ip) reduced the response behavior by 62 + or - 5% with an ID(50) of 5.6 mg/kg. In addition, the antinociceptive effect of eugenol (10 mg/kg, ip) in the glutamate test was prevented by the i.p. treatment for mice with naloxone. The pretreatment of mice with eugenol (10 mg/kg, i.p.) was able to inhibit the nociception induced by the intrathecal (it) injection of glutamate (37 + or - 9%), kainic (acid kainite) (41 + or - 12%), a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) (55 + or - 5%), and substance P (SP) (39 + or - 8%). Furthermore, eugenol (10 mg/kg, i.p.) also inhibited biting induced by tumor necrosis factor alpha (TNF-a, 65 + or - 8%). These results extend our current knowledge of eugenol and confirm that it promotes significant antinociception against different mouse models of acute pain. The mechanism of action appears to involve the modulation of the opioid system and glutamatergic receptors (i.e., kainate and AMPA), and the inhibition of TNF-a. Thus, eugenol could represent an important compound in the treatment for acute pain.
Eugenol has antimutagenic, antigenotoxic, anti-inflammatory properties. The anticarcinogenic effect of eugenol was evident in different types of cell lines. However, its anticarcinogenic effect in in vivo has not yet been fully explored. The aim of this study is to evaluate the chemopreventive potential of eugenol in an experimental skin carcinogenesis mice model system. Skin tumor was induced by topical application of DMBA croton oil in Swiss mice. To assess the chemopreventive potential of eugenol, it was orally administered 15 days prior carcinogen treatment. The development of skin carcinogenesis was confirmed by histopathological analysis. Cellular proliferation and apoptosis in the skin tumor were analyzed by in situ cellular proliferation and in situ cell death assay. Expression of some proliferation and apoptosis associated genes was analyzed by RT-PCR and protein expression was analyzed by Western blot. Reduction in incidence and sizes of skin tumors along with overall increase in survival of mice were seen due to eugenol treatment. Restriction of skin carcinogenesis at the dysplastic stage along with reduced rate of cellular proliferation and increase in apoptosis were evident in eugenol treated skin tumors. Eugenol treatment led to the downregulation of c-Myc, H-ras and Bcl2 expression along with upregulation of P53, Bax and active Caspase-3 expression in the skin lesions. Restriction of skin carcinogenesis at dysplastic stage by eugenol was due to attenuation of c-Myc, H-ras and modification of some p53 associated gene expression.
Eugenol, a natural compound available in honey and various plants extracts including cloves and Magnoliae flos, is exploited for various medicinal applications. Since most of the drugs used in the cancer are apoptotic inducers, the apoptotic effect and anticancer mechanism of eugenol were investigated against colon cancer cells. Antiproliferative effect was estimated using MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide assay]. Earlier events like MMP (mitochondrial membrane potential), thiol depletion and lipid layer break were measured by using flow cytometry. Apoptosis was evaluated using PI (propidium iodide) staining, TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labelling) assay and DNA fragmentation assay. MTT assay signified the antiproliferative nature of eugenol against the tested colon cancer cells. PI staining indicated increasing accumulation of cells at sub-G1-phase. Eugenol treatment resulted in reduction of intracellular non-protein thiols and increase in the earlier lipid layer break. Further events like dissipation of MMP and generation of ROS (reactive oxygen species) were accompanied in the eugenol-induced apoptosis. Augmented ROS generation resulted in the DNA fragmentation of treated cells as shown by DNA fragmentation and TUNEL assay. Further activation of PARP (polyadenosine diphosphate-ribose polymerase), p53 and caspase-3 were observed in Western blot analyses. Our results demonstrated molecular mechanism of eugenol-induced apoptosis in human colon cancer cells. This research will further enhance eugenol as a potential chemopreventive agent against colon cancer.
Eugenol is commonly used as an analgesic agent during acute pulpitis and is a major component of root canal sealers. Despite the frequent applications of eugenol in the practice of dentistry, little is known about the role of eugenol under the status of inflammation. This study was aimed to investigate the influence of eugenol on human macrophages (U937) under the stimulation of lipopolysaccharide (LPS). Eugenol was shown to block the release of the bone resorbing mediators, including interleukin-1beta (IL-1beta), tumor necrosis factor-alpha (TNF-alpha), and prostaglandin E2 from LPS-stimulated macrophages. In contrast, eugenol alone did not alter the expression levels of these proinflammatory mediators in macrophages. Consistent with downregulation of bone-resorbing mediators, eugenol suppressed the messenger RNA expression of LPS-induced IL-1beta, TNF-alpha, and cyclooxygenase-2 in macrophages. The results suggest a potential anti-inflammatory effect of eugenol in the acute inflamed pulps and apical periodontitis.
Eugenol is an aromatic molecule found in several plants and widely used in dentistry for analgesic and antiseptic purposes. It inhibits pro-inflammatory mediators including nitric oxide synthase, cyclooxygenase and lipoxygenase. It also regulates ion channels involved in pain signaling, such as TRPV1 receptor, high-voltage-activated Ca(2+) channels, NMDA receptor and GABA(A) receptor. The expression and functional properties of voltage-gated Na(+) channels in primary sensory neurons are altered following inflammation or nerve injury. To elucidate an involvement of Na(+) channels in the eugenol-induced analgesia we investigated the effects of eugenol on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) Na(+) currents in acutely dissociated rat dorsal root ganglion neurons. Eugenol inhibited TTX-S and TTX-R Na(+) currents in a concentration-dependent manner. The K(d) values were 308 muM and 543 muM, respectively. Eugenol did not influence the activation voltage of either type of Na(+) current. However, eugenol moved the steady-state inactivation curves of both Na(+) currents to a hyperpolarizing direction and reduced the maximal Na(+) current. Thus eugenol appears to inhibit Na(+) currents through its interaction with both resting and inactivated Na(+) channels. The recovery from inactivation of both Na(+) currents was slowed by eugenol. The eugenol inhibition of Na(+) currents was not dependent on the stimulus frequency. The inhibition of Na(+) currents is considered as one of the mechanisms by which eugenol exerts analgesia.
The present study investigated the preventive effect of eugenol, a naturally occurring food flavoring agent on thioacetamide (TA)-induced hepatic injury in rats. Adult male Wistar rats of body weight 150-180 g were used for the study. Eugenol (10.7 mg/kg bw/day) was administered to rats by oral intubation for 15 days. TA was administered (300 mg/kg bw, ip) for the last 2 days at 24 hr interval and the rats were sacrificed on the 16th day. Markers of liver injury (aspartate transaminase, alanine transaminase, alkaline phosphatase, gamma-glutamyl transferase and bilirubin), inflammation (myeloperoxidase, tumor necrosis factor-alpha and interleukin-6), oxidative stress (lipid peroxidation indices, protein carbonyl and antioxidant status) and cytochrome P4502E1 activity were assessed. Expression of cyclooxygenase-2 (COX-2) and the extent of DNA damage were analyzed using immunoblotting and comet assay, respectively. Liver injury and collagen accumulation were assessed using histological studies by hematoxylin and eosin and Masson trichrome staining. Rats exposed to TA alone showed increased activities of hepatocellular enzymes in plasma, lipid peroxidation indices, inflammatory markers and pro-inflammatory cytokines and decreased antioxidant status in circulation and liver. Hepatic injury and necrosis were also evidenced by histology. Eugenol pretreatment prevented liver injury by decreasing CYP2E1 activity, lipid peroxidation indices, protein oxidation and inflammatory markers and by improving the antioxidant status. Single-cell gel electrophoresis revealed that eugenol pretreatment prevented DNA strand break induced by TA. Increased expression of COX-2 gene induced by TA was also abolished by eugenol. These findings suggest that eugenol curtails the toxic effects of TA in liver.
The modulation of intracellular nuclear factor-kappaB (NF-kappaB) signaling pathway involved in the deregulated expression of cell proliferation and cell cycle regulatory molecules is a pragmatic approach for chemoprevention. Eugenol (4-allyl-1-hydroxy-2-methoxybenzene), a natural phenolic constituent of oils of cloves, is known to possess attractive remedial features. In the present study, we investigated the modulatory effects of eugenol on NF-kappaB signaling in a rat model of gastric carcinogenesis induced by N-methyl-N(')-nitro-N-nitrosoguanidine (MNNG) by analysing the expression of nuclear factor-kappaB (NF-kappaB) family members ((NF-kappaB (p50 and p65), inhibitor of kappaB alpha (IkappaB), phosphorylated IkappaBa (p-IkappaBa), IkappaB kinase beta (IKKbeta)) and the NF-kappaBB target genes that promote (e.g., cyclin D1, cyclin B and PCNA) or inhibit (e.g., p53, p21, and Gadd45) cell proliferation and cell survival. MNNG-induced gastric tumours were characterized by NF-kappaB activation that correlated with upregulation of IKKbeta, and phosphorylation and degradation of IkappaBa. Furthermore, upregulation of cyclins and PCNA with downregulation of p21, p53, and Gadd45 suggested that the proliferative advantage in gastric carcinomas is dependent on elevated constitutive NF-kappaB activity. Administration of eugenol significantly reduced the incidence of MNNG-induced gastric tumours by suppressing NF-kappaB activation and modulating the expression of NF-kappaB target genes that regulate cell proliferation and cell survival. The targeting of NF-kappaB signaling pathway by eugenol may have a significant impact on chemopreventive and therapeutic approaches for cancer.
The present study was designed to investigate the protective efficacy of eugenol against skin cancer and probe into the mechanistic aspects. Skin tumors were initiated by applying 160 nmol DMBA and promoted by twice weekly applications of 8.5 nmol TPA for 28 wk. All mice developed tumors by 13 wk of promotion. However, in mice pretreated with 30 microL eugenol, no tumors were detected until 8 wk (following anti-initiation protocol) and until 14 wk (following antipromotion protocol) of tumor promotion. PCNA and TUNEL immunohistochemistry of tumors revealed eugenol to ameliorate cell proliferation and elevate apoptosis respectively. The effect of eugenol was assessed on specific stages of carcinogenesis. Initiation with DMBA led to a significant upregulation of p53 expression with a concomitant increase in p21(WAF1) levels in epidermal cells indicating induction of damage to the DNA. However, pretreatment with eugenol led to overexpression of these genes, which probably helped stimulate apoptosis of the initiated cells. To ascertain the molecular mechanisms implicated in the antitumor promoting activity of eugenol, its effect was investigated on markers of tumor promotion and inflammation: ODC activity and iNOS and COX-2 expression, and on levels of proinflammatory cytokines (IL-6, TNF-alpha, and PGE(2)). Eugenol markedly inhibited all. Eugenol also inhibited the upstream signaling molecule: NF-kappaB, which regulates the expression of these genes. TPA-induced depletion of cutaneous GSH and antioxidant enzymes armory was also precluded by eugenol. From these results, it could be concluded that eugenol markedly protects against chemically induced skin cancer and acts possibly by virtue of its antiproliferative, anti-inflammatory, and antioxidant activities.
Eugenol, a methoxyphenol component of clove oil, suppresses cyclooxygenase-2 expression, while eugenol dimers prevent nuclear factor-kappaB (NF-kappaB) activation and inflammatory cytokine expression in lipopolysaccharide /LPS/-stimulated macrophages. /The/ aim was to examine the in vivo anti-inflammatory effects of eugenol. BALB/c mice were divided into four groups. Mice received saline (0.05 mL intratracheally (it), control (Ctrl) and eugenol (Eug) groups) or Escherichia coli LPS (10 ug it, LPS and LPSEug groups). After 6 hr, mice received saline (0.2 mL ip, Ctrl and LPS groups) or eugenol (160 mg/kg ip, Eug and LPSEug groups). Twenty-four hours after LPS injection, pulmonary resistive (DeltaP1) and viscoelastic (DeltaP2) pressures, static elastance (E(st)), and viscoelastic component of elastance (DeltaE) were measured. Lungs were prepared for histology. In parallel mice, bronchoalveolar lavage fluid was collected 24 h after LPS injection. TNF-alpha was determined by ELISA. Lung tissue expression of NF-kappaB was determined by EMSA. DeltaP1, DeltaP2, E(st), and DeltaE were significantly higher in the LPS group than in the other groups. LPS mice also showed significantly more alveolar collapse, collagen fibers, and neutrophil influx and higher TNF-alpha levels and NF-kappaB expression than the other groups. Eugenol treatment reduced LPS-induced lung inflammation, improving lung function.
Syzygium aromaticum, a medicinal plant commonly known as clove, is used to treat toothache, respiratory disorders, inflammation, and gastrointestinal disorders. From the flower buds of S. aromaticum, it is possible to obtain an essential oil comprised of a mixture of aliphatic and cyclic volatile terpenes and phenylpropanoids, being eugenol as the main component. The aims of this study were: (1) to extract the essential oil of the flower buds of S. aromaticum, (2) to identify and quantify the main component of the essential oil, and (3) to evaluate its antiulcer activity using different animal models. Assays were performed using the following protocols in rats: indomethacin-induced and ethanol/HCl-induced ulcer model. Both essential oils from S. aromaticum and eugenol displayed antiulcer activities in the rat models of indomethacin- and ethanol-induced ulcer. Studies focusing on the possible mechanisms of gastroprotection were also undertaken using the following experiments: evaluation of gastric secretion by the pylorus-ligated model, determination of mucus in gastric content, participation of nitric oxide (NO) and endogenous sulfhydryl in gastric protection. The results show that there was no significant effect on the volume of gastric juice and total acidity. However, the quantification of free gastric mucus showed that the clove oil and eugenol were capable of significantly enhancing mucus production. With regard to the NO and endogenous sulfhydryls, the results demonstrated that the gastroprotection induced by clove oil and eugenol are not related to the activities of the nitric oxide and endogenous sulfhydryls. No sign of toxicity was observed in the acute toxicity study. In conclusion, the results of this study show that essential oil of S. aromaticum, as well as its main component (eugenol), possesses antiulcer activity. The data suggest that the effectiveness of the essential oil and eugenol is based on its ability to stimulate the synthesis of mucus, an important gastroprotective factor.
In the present study, potential anticancer effect of eugenol on inhibition of cell proliferation and induction of apoptosis in human MCF-7 breast cancer cells was investigated. Induction of cell death by eugenol was evaluated following MTT assay and monitoring lactate dehydrogenase released into the culture medium for cell viability and cytotoxicity, giemsa staining for morphological alterations, fluorescence microscopy analysis of cells using ethidium bromide and acridine orange and quantitation of DNA fragments for induction of apoptosis. Effect of eugenol on intracellular redox status of the human breast cancer cells was assessed by determining the level of glutathione and lipid peroxidation products (TBARS). Eugenol treatment inhibited the growth and proliferation of human MCF-7 breast cancer cells through induction of cell death, which was dose and time dependent. Microscopic examination of eugenol treated cells showed cell shrinkage, membrane blebbing and apoptotic body formation. Further, eugenol treatment also depleted the level of intracellular glutathione and increased the level of lipid peroxidation. The dose dependent increase in the percentage of apoptotic cells and DNA fragments suggested that apoptosis was involved in eugenol induced cell death and apoptosis might have played a role in the chemopreventive action of eugenol.
The phenolic derivatives eugenol and isoeugenol, which are naturally found in essential oils of different spices, are commonly used as fragrances. Recently data demonstrated that growth suppression produced by these substances occurs in keratinocytes and that the effects may be mediated via aryl hydrocarbon receptor (AhR) interactions. In this study the effects of eugenol and isoeugenol were determined on intracellular localization of AhR, AhR target gene expression, AhR-dependent cell cycle regulation, and proliferation in HaCaT cells. Both compounds produced a rapid and marked translocation of AhR into the nucleus, induced the expression of the AhR target genes cytochrome P-450 1A1 (CYP1A1) and AhR repressor (AhRR), and inhibited proliferation of HaCaT cells. Among the G(1) phase cell cycle-related proteins, levels of the retinoblastoma protein (RB), which is known to interact with AhR, and levels of the cyclin dependent kinase (CDK) 6 were reduced by eugenol and isoeugenol, whereas steady-state levels of CDK2 and CDK4 remained unaffected. Protein levels of CDK inhibitor (CKI) p27(KIP1), known to be modulated in an AhR-dependent manner, were increased after treatment with both substances. In conclusion, data show that the antiproliferative properties of eugenol and isoeugenol in HaCaT cells are mediated through AhR ... .
Eugenol, which is contained in several plants including clove, has been widely used as an analgesic and anti-inflammatory drug in the dental clinic. Eugenol also has anesthetic effects and produces sedation and the reduction of convulsion threshold. These benefits have been partly attributed to the effects of eugenol on neural tissues, such as inhibition of voltage-gated ion channels. As expected from the fact that eugenol is a vanilloid compound, this drug activates transient receptor potential (TRP) V1 channels in the peripheral nervous system (PNS). Although eugenol affects synaptic transmission in the central nervous system (CNS), this has not yet been fully examined. We investigated how eugenol affects spontaneous glutamatergic excitatory transmission in substantia gelatinosa (SG; lamina II of Rexed) neurons of adult rat spinal cord slices by use of the blind whole-cell patch-clamp technique. Bath-applied eugenol reversibly enhanced spontaneous excitatory transmission and produced an outward current at -70 mV in SG neurons. The former action was due to a large increase in the frequency of spontaneous excitatory postsynaptic current (sEPSC) with a small increase in the amplitude. These actions of eugenol were seen by its repeated application and resistant to a voltage-gated Na(+) channel blocker tetrodotoxin. The effect of eugenol on sEPSC frequency was concentration-dependent with an EC(50) value of 3.8 mM and unaffected by a TRPV1 antagonist capsazepine, whereas inhibited by a nonspecific TRP antagonist ruthenium red and a TRPA1 antagonist HC-030031. On the other hand, the eugenol-induced outward current was not affected by these TRP antagonists. It is concluded that eugenol activates TRPA1 channels in the SG, leading to an increase in the spontaneous release of l-glutamate to SG neurons, and that eugenol also produces a membrane hyperpolarization that is not mediated by TRP channels. Eugenol is suggested to activate different types of TRP channel between the PNS and CNS.
The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. /The investigators/ identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities.
The extract and essential oil of clove (Syzygium aromaticum) are widely used because of their medicinal properties. Eugenol is the most important component of clove, showing several biological properties. /The investigators/ analyzed the immunomodulatory/anti-inflammatory effect of clove and eugenol on cytokine production (interleukin (IL)-1beta, IL-6 and IL-10) in vitro. Macrophages were incubated with clove or eugenol (5, 10, 25, 50 or 100ug/well) for 24 hr. Concentrations that inhibited the production of cytokines were used before or after incubation with lipopolysaccharide (LPS), to verify a preventive or therapeutic effect. Culture supernatants were harvested for measurement of cytokines by enzyme-linked immunosorbent assay. Clove (100 ug/well) inhibited IL-1beta, IL-6 and IL-10 production and exerted an efficient action either before or after LPS challenge for all cytokines. Eugenol did not affect IL-1beta production but inhibited IL-6 and IL-10 production. The action of eugenol (50 or 100 ug/well) on IL-6 production prevented efficiently effects of LPS either before or after its addition, whereas on IL-10 production it counteracted significantly LPS action when added after LPS incubation. Clove exerted immunomodulatory/anti-inflammatory effects by inhibiting LPS action. A possible mechanism of action probably involved the suppression of the nuclear factor-kB pathway by eugenol, since it was the major compound found in clove extract.
Effects of eugenol compounds on the production of nitric oxide (NO) in RAW264.7 macrophages were analyzed in relation to the anti-inflammatory action of these compounds. Eugenol and isoeugenol inhibited lipopolysaccharide (LPS)-dependent production of NO, which was due to the inhibition of protein synthesis of inducible nitric oxide synthase (iNOS). Isoeugenol showed the most effective inhibitory effect and eugenol was less effective. LPS-dependent expression of cyclooxygenase-2 (COX-2) protein was also inhibited markedly by isoeugenol, and less effectively by eugenol. Anti-inflammatory action of eugenol compounds may be explained by the inhibition of NO production and COX-2 expression, the pro-inflammatory mediators.
Eugenol (compound in , 4-allyl-2-methyoxyphenol) and isoeugenol (compound in , 4-propenyl-2-methoxyphenol), both used as a flavor agent in cosmetic and food products, have both prooxidant and antioxidant activities. Their adverse effects such as allergic and inflammatory reaction may be due to their prooxidant activity. To clarify the mechanisms of their cytotoxicity and the factors affecting their antioxidant/prooxidant activities, ... the cytotoxicity, ROS production, and cellular glutathione (GSH) levels induced by eugenol and isoeugenol in a human submandibular cell line /was investigated/. The cytotoxicity (MTT method) of eugenol was 1 order of magnitude lower than that of isoeugenol (CC50: eugenol, 0.395 mM; isoeugenol, 0.0523 mM); and ROS production (CDF staining) was induced significantly by isoeugenol, but not by eugenol. Under treatment with H2O2 (100 uM) plus horseradish peroxidase (1 ug/mL) for 30 min or with visible light irradiation for 5 min, eugenol caused biphasic ROS production characterized by enhanced at lower eugenol concentrations (5-10 uM) and decreased at higher concentrations (500 uM). In contrast, isoeugenol enhanced ROS production over a wide range of concentrations (5-500 uM). Isoeugenol at 1000 uM significantly reduced GSH levels compared with eugenol at the same concentration. The high cytotoxicity of isoeugenol may be attributed to its induction of high ROS production and low GSH levels, possibly as a result of benzyl radical formation. In contrast, the cytotoxicity of eugenol is likely to be mediated by ROS-independent mechanisms, possibly involving phenoxyl radicals and/or eugenol quinone methide.

Vapor Pressure

0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)
0.02 mmHg
0.0221 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

97-53-0

Associated Chemicals

Eugenol benzoate;531-26-0

Wikipedia

Eugenol

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Fungicides
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant; Tonic

Methods of Manufacturing

The oil containing eugenol is treated with a 3% aqueous solution of NaOH; the nonacid components are extracted with ether; the alkaline solution is acidified to isolate the phenols and subsequently is fractionally distilled under reduced pressure; to avoid the formation of emulsions, a pretreatment of the oil with tartaric acid is preferred.
It can be extracted from clove oil with aqueous potassium hydroxide, followed by liberation with an acid, and distillation in a stream of CO2. It can be synthesized by the reaction of allyl chloride with guaiacol.
Since sufficient eugenol can be isolated from cheap essential oils, synthesis is not industrially important. Eugenol is still preferentially isolated from clove leaf and cinnamon leaf oil (e.g., by extraction with sodium hydroxide solution). Nonphenolic materials are then removed by steam distillation. After the alkaline solution is acidified at low temperature, pure eugenol is obtained by distillation.

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
fragrances
Phenol, 2-methoxy-4-(2-propen-1-yl)-: ACTIVE
Eugenol ... is the main component of several essential oils, clove leaf oil and cinnamon leaf oil may contain greater than 90%.

Analytic Laboratory Methods

This paper reports the development and validation of an HPLC-diode array detection (DAD) method for the determination of eugenol in clove. HPLC separation was accomplished on an XTerra RP18 column (250 x 4.6 mm id, 5 microm) with an isocratic mobile phase of 60% methanol and DAD at 280 nm. Calibration graphs were linear with very good correlation coefficients (r2 > 0.9999) from 12.5 to 1000 ng/mL. The LOD was 0.81 and the LOQ was 2.47 ng/mL. The method showed good intraday precision (%RSD 0.08-0.27%) and interday precision (%RSD 0.32-1.19%). The method was applied to the analysis of eugenol from clove cultivated in various countries (Indonesia, Singapore, and China). Quantitative analysis of the 15 clove samples showed that the content of eugenol varied significantly, ranging from 163 to 1049 ppb.
A method for the detection and quantitative assay of eugenol in dental materials and-filling agents was developed. Its sensitivity limit is 10 ng/ml for liquid samples and 25 mcg/g for solid ones. Metrologic characteristics of the method make it suitable for the detection of eugenol in dental fillings after their long-term contact with biological tissues.
Eugenol was determined by HPLC on Kontron RP-18 column or on nucleosil column.
... UV spectrophotometry may be used to yield results accurate to concentration /in air/ as small as 0.005 mg/mL.
For more Analytic Laboratory Methods (Complete) data for EUGENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sensitive HPLC assay used for the determination of eugenol in body fluids. Amount in the range 0.02-100 ug of eugenol/mL of body fluid were determined with intra-assay coefficients of variation <4% (1.13-3.72%).

Interactions

Mice treated with eugenol (400-600 mg/kg, orally) in combination with an inhibitor of glutathione synthesis, buthionine sulfoximine (1 hr before eugenol, 4 mmol/kg, ip) developed hepatotoxicity characterized by increases in relative liver weight and serum glutamic-pyruvic transaminase, hepatic congestion, and centrilobular necrosis of hepatocytes. Eugenol (up to 600 mg/kg) alone produced no hepatotoxicity. Drug metabolism inhibitors such as carbon disulfide, methoxsalen, and piperonyl butoxide prevented or significantly reduced the hepatotoxic effect of eugenol given in combination with buthionine sulfoximine.
The present study was undertaken to evaluate the chemopreventive potential of eugenol alone and in combination with a chemotherapeutic agent such as gemcitabine. Eugenol showed dose-dependent selective cytotoxicity toward HeLa cells in comparison to normal cells, pointing to its safe cytotoxicity profile. A combination of eugenol and gemcitabine induced growth inhibition and apoptosis at lower concentrations, compared with the individual drugs. The analysis of the data using a combination index showed combination index values of <1 indicating strong synergistic interaction. The combination thus may enhance the efficacy of gemcitabine at lower doses and minimize the toxicity on normal cells. In addition, the expression analysis of genes involved in apoptosis and inflammation revealed significant downregulation of Bcl-2, COX-2, and IL-1beta on treatment with eugenol. Thus, the results suggest that eugenol exerts its anticancer activities via apoptosis induction and anti-inflammatory properties and also provide the first evidence demonstrating synergism between eugenol and gemcitabine, which may enhance the therapeutic index of prevention and/or treatment of cervical cancer.
The biochemical mechanisms underlying the increased toxicity of several plant essential oils (thymol, eugenol, pulegone, terpineol, and citronellal) against fourth instar of Aedes aegypti L. when exposed simultaneously with piperonyl butoxide (PBO) were examined. Whole body biotransformational enzyme activities including cytochrome P450-mediated oxidation (ethoxyresorufin O-dethylase (EROD)), glutathione S-transferase (GST), and beta-esterase activity were measured in control, essential oil-exposed only (single chemical), and essential oil + PBO (10 mg/liter) exposed larvae. At high concentrations, thymol, eugenol, pulegone, and citronellal alone reduced EROD activity by 5-25% 16 h postexposure. Terpineol at 10 mg/liter increased EROD activity by 5 +/- 1.8% over controls. The essential oils alone reduced GST activity by 3-20% but PBO exposure alone did not significantly affect the activity of any of the measured enzymes. All essential oils in combination with PBO reduced EROD activity by 58-76% and reduced GST activity by 3-85% at 16 hr postexposure. This study indicates a synergistic interaction between essential oils and PBO in inhibiting the cytochrome P450 and GST detoxification enzymes in Ae. aegypti.
... Swiss albino mice were administered different doses of eugenol (75,150 and 300 mg/kg) before exposure to 1.5 Gy of gamma radiation. The micronucleus test was carried out to determine the genetic damage in bone marrow. Our results demonstrated significant reduction in the frequencies of micronucleated polychromatic erythrocytes (MnPCEs) with all three eugenol doses. Eugenol (150 mg/kg) was also tested against different doses of radiation (0.5, 1, 1.5, and 2 Gy) and was found to afford significant radioprotection. Reduction in the incidence of MnPCEs could be noticed up to 72 hr postirradiation (1.5 Gy). Moreover, the level of peroxidative damage and the specific activities of lactate dehydrogenase (LDH) and methylglyoxalase I (Gly I) were observed in the liver of mice treated with eugenol for seven days in comparison to untreated mice.
For more Interactions (Complete) data for EUGENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Darkens and thickens on exposure to air.

Dates

Modify: 2023-08-15

[Solid phase microextraction-high performance liquid chromatography of fluorinated covalent organic polymer to determine eugenol anesthetics in aquatic products]

Xingyi Wang, Yanlong Chen, Gongke Li
PMID: 34486841   DOI: 10.3724/SP.J.1123.2021.06027

Abstract

Fluorinated covalent organic polymers (F-COPs) constitute a new class of porous materials with a topological structure, large surface area, and potential superiority over other types of polymers in sample preparation. In this study, a F-COP was rapidly synthesized by a simple Schiff-based reaction using 2,3,5,6-tetrafluoroterephthalaldehyde (TFA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) as monomers, and by adding scandium (Ⅲ) triflate (Sc(OTf)
) as the metal catalyst at room temperature. The prepared F-COP was applied as a coating adsorbent for solid phase microextraction (SPME) to enrich three kinds of eugenol anesthetics in aquatic products. The extraction performance of an enrichment medium is an important factor for practical application in real analytical projects. This F-COP adsorbent with rich
-stacking electrons contained abundant phenyl rings and imine (-C=N) groups throughout the molecular framework. The adsorption mechanism was explored and discussed based on the
affinity and hydrogen bonding interaction, which contributed to its strong recognition affinity to targets. The F-COP was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), nitrogen adsorption-desorption isotherms, and scanning electron microscopy (SEM). The results indicated that the novel F-COP-SPME bar exhibited a rough and porous surface structure, good preparation reproducibility, and high stability. High performance liquid chromatography (HPLC) was performed with an ultraviolet-visible (UV-vis) wavelength detector. A Diamonsil plus C18 column (250 mm×4.6 mm, 5 μm) was used as the analytical column. The mobile phase comprised 60% methanol and 40% ultrapure water, and was flowed at 0.800 mL/min. The injected volume of the sample was 20.0 μL. The column temperature was maintained at 30 ℃ and the detection wavelength was set to 280 nm. Further, the SPME conditions (including extraction time, stirring rate, desorption solvent, and desorption time) that influenced the extraction efficiencies of the eugenol anesthetics were investigated in detail. Thus, the optimized F-COP-SPME bar conditions were established as follows: extraction time: 30 min; stirring rate: 700 r/min; desorption solvent: acetonitrile; desorption time: 10 min. By combining F-COP-based SPME with HPLC-UV analysis, an effective method was developed for the extraction and determination of eugenol, eugenyl acetate, and methyl eugenol residues in aquatic products. The method demonstrated good linearity in the range of 10-1000 μg/L for eugenol and eugenyl acetate, and 10-1500 μg/L for methyl eugenol, with correlation coefficients (
) greater than 0.9961, low limits of detection (2.9-4.5 μg/kg,
=3), and excellent precision (relative standard deviations lower than 8.7%,
=5). Finally, the method was applied for the effective extraction of three kinds of eugenol anesthetics from tilapia and shrimp samples. The obtained recoveries were in the range of 76.7%-98.7% and 80.3%-104% with relative standard deviations of 8.5%-11.8% and 8.6%-12.4% (
=5), respectively. These results demonstrated that the F-COP is promising for use as an adsorbent in SPME for the determination of eugenol anesthetics in aquatic products. The developed method was suitable for the qualitative and quantitative determination of three kinds of eugenol anesthetics in aquatic products, yielding a satisfactory purification effect and sensitivity.


Eugenol Alleviates Dextran Sulfate Sodium-Induced Colitis Independent of Intestinal Microbiota in Mice

Shuai Chen, Xin Wu, Shengguo Tang, Jie Yin, Zehe Song, Xi He, Yulong Yin
PMID: 34478286   DOI: 10.1021/acs.jafc.1c00917

Abstract

The present study investigated the effect of eugenol (EUG) on dextran sulfate sodium (DSS)-induced colitis and explored the underlying mechanisms. C57BL/6 mice were intragastrically administered normal saline or EUG (20 mg/kg body weight) for 17 days, and colitis was induced by using 3% DSS from day 7. The results showed that EUG increased the body weight and reduced the disease activity index score and colon pathological scores in DSS-treated mice (
< 0.05). Further, EUG preserved the proinflammatory cytokines (interleukin (IL)-6, -12, -21, and -23), lowered (
< 0.05) colonic malondialdehyde (MDA), uncoupling protein 2 (UCP2) expression and p65 phosphorylation, and activated (
< 0.05) colonic kelch-like ECH-associated protein 1 and nuclear factor (erythroid-derived 2)-like 2 expressions but did not affect the intestinal microbiota in DSS-treated mice. Furthermore, EUG ameliorated colitis in antibiotic-treated mice, while fecal microbiota transplantation from EUG preadministered mice failed to ameliorate colitis. In conclusion, EUG could alleviate colitis by attenuating colonic inflammation and oxidative stress independent of intestinal microbiota.


Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)

Shu-Zhen Deng, Xin-Yang Li, Zi-Ming Wang, Jun-Bo Wang, Dan-Yang Han, Jia-Hao Fan, Qi Zhao, Huan Liu, Xin-Shuai Wang
PMID: 34364125   DOI: 10.1016/j.ecoenv.2021.112567

Abstract

Males of the Oriental fruit fly Bactrocera dorsalis (Hendel) are highly attracted to, and compulsively feed, on methyl eugenol (ME). ME is converted into 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF), which are temporarily sequestered in the fly's rectal gland prior to being released at dusk. Previous research initially confirmed that DMP is a relatively strong lure to B. dorsalis males. However, the characteristics of males' response to DMP and toxicology of DMP remains largely unclear. In our study, we demonstrated that DMP was more attractive to sexually mature males than E-CF tested in laboratory bioassays. Interestingly, the responsiveness of mature males to DMP was not uniform throughout the day, eliciting the highest response during the day and dropping to a low level at night. Furthermore, there were no significant differences between the olfactory responses of virgin and mated mature males to DMP. No obvious signs of toxic symptom and deaths were observed in mice during a 14-day acute oral toxicity testing. Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups, implying DMP could be regarded as nontoxic. Lastly, the cytotoxicity data of DMP on cells showed that it exhibited no significant cytotoxicity to normal human and mouse cells. Taken together, results from both the acute and cellular toxicity experiments demonstrated the nontoxic nature of DMP. In conclusion, DMP shows promise as an effective and eco-friendly lure for B. dorsalis males, and may contribute to controlling B. dorsalis in the flied.


Eugenol interacts with cardiac sodium channel and reduces heart excitability and arrhythmias

Jorge Lucas Teixeira-Fonseca, Artur Santos-Miranda, Joab Barbosa da Silva, Leisiane Pereira Marques, Julliane Vasconcelos Joviano-Santos, Paula Idma Chaves Nunes, Danilo Roman-Campos, Antonio Nei Santana Gondim
PMID: 34217764   DOI: 10.1016/j.lfs.2021.119761

Abstract

Eugenol is a natural compound found in the essential oils of many aromatic plants. The compound is used as a local anesthetic because of its inhibitory effect on the voltage-gated Na
channels (Na
), which are expressed in the nociceptive neurons. Eugenol has shown wide range of activities in the cardiovascular system; most of these activities are attributed to the modulation of voltage-sensitive Ca
channels. However, its action on Na
1.5, the main subtype of Na
expressed in the mammalian myocardium, is unknown. The interaction of eugenol with Na
1.5 could also contribute to its antiarrhythmic properties in vitro and ex vivo. We investigated the compound's effect on sodium current (I
) and its possible cardiac antiarrhythmic activity.
The effect of eugenol on cardiac contractility was investigated using isolated atrium from guinea pig (for isometric force measurements). The compound's effect on I
was evaluated using human embryonic cell transiently expressing human Nav1.5 and patch-clamp technique.
Eugenol caused negative inotropic and chronotropic effects in the atria. In the ex vivo arrhythmia model, eugenol decreased atrial pacing disturbance induced by ouabain. Eugenol reduced the I
in a concentration-dependent manner. Furthermore, the compound left-shifted the stationary inactivation curve, delayed recovery from inactivation of the I
, and preferentially blocked the channel in the inactivated state. Importantly, eugenol was able to attenuate the late sodium current. All these aspects are considered to be antiarrhythmic.
Overall, our findings demonstrate that eugenol has antiarrhythmic activity due, at least in part, to its interaction with Na
1.5.


Simultaneous Refolding of Wheat Proteins and Soy Proteins Forming Novel Antibiotic Superstructures by Carrying Eugenol

Jian He, Yucheng Zong, Ren Wang, Wei Feng, Zhengxing Chen, Tao Wang
PMID: 34180673   DOI: 10.1021/acs.jafc.1c01210

Abstract

Essential oils (EOs) are natural antibiotic chemicals for food preservation; however, their use is challenging due to low solubility and high volatility. In this study, hybrid protein particles with hydrophobic interiors and colloidal stability were designed to carry hydrophobic eugenol with enhanced storage and thermal stability. Stable self-emulsified delivery systems (SEDSs) were facilitated by simply mixing eugenol with wheat proteins (WPs) and soy proteins (SPs) at pH 12 prior to neutralization. This strategy enabled protein co-folding that permitted the entrapment of eugenol with a high entrapment capacity of
. 500 mg/g protein. Control over the SP/WP ratios contributed to tunable microstructural conformations, which in turn modulated the stability of SEDSs with prominent bacteriostatic properties against fungi when applied to rice cakes during long-term storage. These results underline the feasibility of properly utilizing EOs by binary protein structures, where the antibacterial properties of EOs could be manipulated coherently.


Development and validation of a rapid high-performance thin-layer chromatographic method for quantification of gallic acid, cinnamic acid, piperine, eugenol, and glycyrrhizin in Divya-Swasari-Vati, an ayurvedic medicine for respiratory ailments

Acharya Balkrishna, Priyanka Sharma, Monali Joshi, Jyotish Srivastava, Anurag Varshney
PMID: 34101986   DOI: 10.1002/jssc.202100096

Abstract

Divya-Swasari-Vati is a calcium containing polyherbal ayurvedic medicine prescribed for the lung-related ailments observed in the current pandemic of Severe Acute Respiratory Syndrome Coronavirus 2 infections. The formulation is a unique quintessential blend of nine herbs cited in Ayurvedic texts for chronic cough and lung infection. Analytical standardization of herbal medicines is the pressing need of the hour to ascertain the quality compliance. This persuaded us to develop a simple, rapid, and selective high-performance thin-layer chromatographic method for Divya-Swasari-Vati quality standardization. The developed method was validated for the quantification of marker components, gallic acid, cinnamic acid, piperine, eugenol and glycyrrhizin, against reference standards in five different batches of Divya-Swasari-Vati. The analytes were identified by visualization at 254 nm, and by matching their retention factor with authentic standards. The developed method was validated as per the guidelines recommended by the International Council for Harmonization for parameters like, linearity, limit of detection, limit of quantification, accuracy, and precision. Therefore, the developed novel high-performance thin-layer chromatographic process could be employed for rapid standardization of Divya-Swasari-Vati and other related herbal formulation, which would aid in quality manufacturing and product development.


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